molecular formula C15H14O2 B2403944 Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate CAS No. 116668-80-5

Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate

Cat. No. B2403944
CAS RN: 116668-80-5
M. Wt: 226.275
InChI Key: YMUQYFXJUZSCOQ-UHFFFAOYSA-N
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Description

“Methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate” is a chemical compound. It is also known as 3-Methylbiphenyl, 3-Methyldiphenyl, 3-Phenyltoluene, (3-Methylphenyl)benzene, and 3-Methyl-1,1’-biphenyl . Its molecular formula is C13H12 .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational tools . It is also available as a 2D Mol file . The molecular weight of the compound is 168.2344 .

Scientific Research Applications

Fluorescent Chloride Sensor Development Methyl 2′-aminobiphenyl-4-carboxylate, a derivative closely related to Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate, was synthesized and used to develop an optical chloride sensor. This compound exhibited a bright blue emission in various organic solvents, which changed to bright green in the presence of chloride ions. The chloride sensing capability was confirmed through various spectroscopic techniques (Das, Mohar, & Bag, 2021).

Natural Compound Isolation A new biphenyl derivative, structurally related to Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate, was isolated from the culture broth of a marine fungus. This derivative, 3,5′-dihydroxy-4′,5-dimethoxy-2′-methyl-[1,1′-biphenyl]-2-carboxylic acid methyl ester, was discovered in the rhizosphere soil of mangrove roots in the South China Sea and characterized using comprehensive spectroscopic methods, primarily 2D NMR techniques (Li, Ding, She, & Lin, 2008).

Nonlinear Optical Material Exploration The compound Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, structurally similar to Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate, was studied for its potential as a nonlinear optical material. The molecule's hyperpolarizability, an indicator of nonlinear optical properties, was found to be greater than that of standard NLO material urea, making it a candidate for future studies in this field (Mary, Panicker, Narayana, Samshuddin, Sarojini, & Alsenoy, 2014).

C-H Activation and C-C Coupling in Organic Synthesis The compound was used in a study involving Pd-catalyzed methylation and arylation of o-C−H bonds in benzoic acids, showcasing its relevance in organic synthesis, particularly in C−H activation/C−C coupling sequences (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).

Safety and Hazards

While specific safety data for “Methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Biochemical Pathways

A study has suggested that a series of (2-methyl-[1,1’-biphenyl]-3-yl) pyridine derivatives, which are structurally similar to this compound, were designed as inhibitors targeting pd-1/pd-l1 pathways . This suggests a potential involvement of the compound in immune response modulation, but further studies are required to confirm this.

properties

IUPAC Name

methyl 2-(3-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQYFXJUZSCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate

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